

# A Technical Guide to 2-Amino-1-(4-fluorophenyl)ethanone Hydrochloride

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## Compound of Interest

|                |                                    |
|----------------|------------------------------------|
|                | 2-Amino-1-(4-fluorophenyl)ethanone |
| Compound Name: | hydrochloride                      |
| Cat. No.:      | B1281895                           |

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-amino-1-(4-fluorophenyl)ethanone hydrochloride**, a key intermediate in pharmaceutical synthesis. The information presented herein is intended to support research and development activities by providing detailed chemical data, experimental protocols, and logical workflows.

## Chemical Identity and Properties

The compound, identified by the IUPAC name **2-amino-1-(4-fluorophenyl)ethanone hydrochloride**, is a versatile building block in medicinal chemistry.<sup>[1]</sup> Its structure incorporates a fluorinated phenyl ring, a ketone, and an amine, making it a valuable precursor for a variety of more complex molecules. The fluorine substituent is of particular interest in drug design as it can enhance metabolic stability and binding affinity.<sup>[2]</sup>

## Data Presentation

The following tables summarize the key physicochemical properties of the hydrochloride salt and its corresponding free base.

Table 1: Properties of **2-Amino-1-(4-fluorophenyl)ethanone Hydrochloride**

| Property          | Value  | Source              |
|-------------------|--|---------------------|
| IUPAC Name        | 2-amino-1-(4-fluorophenyl)ethanone hydrochloride                                 | N/A                 |
| Synonyms          | 2-Amino-4'-fluoroacetophenone hydrochloride, 4-Fluorophenacylamine hydrochloride | <a href="#">[1]</a> |
| CAS Number        | 456-00-8   | <a href="#">[3]</a> |
| Molecular Formula | C <sub>8</sub> H <sub>9</sub> ClFNO  | <a href="#">[3]</a> |
| Molecular Weight  | 189.62 g/mol   | <a href="#">[3]</a> |
| Purity            | Min. 95%   | <a href="#">[1]</a> |

Table 2: Computed Properties of 2-Amino-1-(4-fluorophenyl)ethanone (Free Base)

| Property                       | Value                             | Source              |
|--------------------------------|-----------------------------------|---------------------|
| Molecular Formula              | C <sub>8</sub> H <sub>8</sub> FNO | <a href="#">[4]</a> |
| Molecular Weight               | 153.15 g/mol                      | <a href="#">[4]</a> |
| Exact Mass                     | 153.058992041 Da                  | <a href="#">[4]</a> |
| XLogP3                         | 0.8                               | <a href="#">[4]</a> |
| Hydrogen Bond Donor Count      | 1                                 | <a href="#">[4]</a> |
| Hydrogen Bond Acceptor Count   | 3                                 | <a href="#">[4]</a> |
| Rotatable Bond Count           | 2                                 | <a href="#">[4]</a> |
| Topological Polar Surface Area | 43.1 Å <sup>2</sup>               | <a href="#">[4]</a> |

## Experimental Protocols

Detailed methodologies for the synthesis and purification of **2-amino-1-(4-fluorophenyl)ethanone hydrochloride** are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and available starting materials.

## Synthesis Protocol

The synthesis of **2-amino-1-(4-fluorophenyl)ethanone hydrochloride** is typically achieved through the amination of a precursor such as 2-bromo-1-(4-fluorophenyl)ethanone. The following protocol is a generalized procedure based on common synthetic routes for related  $\alpha$ -aminoketones.

Objective: To synthesize **2-amino-1-(4-fluorophenyl)ethanone hydrochloride** from 2-bromo-1-(4-fluorophenyl)ethanone.

### Materials:

- 2-bromo-1-(4-fluorophenyl)ethanone
- Hexamethylenetetramine (hexamine)
- Chloroform ( $\text{CHCl}_3$ )
- Ethanol ( $\text{EtOH}$ )
- Concentrated Hydrochloric Acid (HCl)
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heat source
- Filtration apparatus (Büchner funnel)

### Procedure:

- Formation of the Hexaminium Salt:

- Dissolve 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) and hexamine (1.1 eq) in chloroform in a round-bottom flask.
- Stir the mixture at room temperature overnight. The hexaminium salt will precipitate out of the solution.
- If necessary, reduce the volume of the solvent by rotary evaporation and reflux the mixture for 2-3 hours to ensure complete reaction.
- Cool the mixture and collect the precipitated salt by vacuum filtration. Wash the crystals with cold chloroform.
- Hydrolysis to the Amine Hydrochloride (Delepine Reaction):
  - Add the collected hexaminium salt to a mixture of ethanol and concentrated hydrochloric acid (e.g., a 5:1 v/v mixture).
  - Heat the mixture to reflux for 1-2 hours. During this time, the salt will hydrolyze to form the desired **2-amino-1-(4-fluorophenyl)ethanone hydrochloride**.
  - Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
  - Cool the reaction mixture in an ice bath to induce crystallization of the product.
- Isolation:
  - Collect the crystalline product by vacuum filtration.
  - Wash the crystals with a small amount of cold ethanol to remove residual acid and byproducts.
  - Dry the purified **2-amino-1-(4-fluorophenyl)ethanone hydrochloride** crystals under vacuum.

## Purification by Recrystallization

Recrystallization is a standard technique to purify solid compounds.[\[5\]](#) The choice of solvent is critical for successful purification.

Objective: To purify crude **2-amino-1-(4-fluorophenyl)ethanone hydrochloride**.

Materials:

- Crude **2-amino-1-(4-fluorophenyl)ethanone hydrochloride**
- Recrystallization solvent (e.g., ethanol, methanol, or ethanol/water mixture)
- Erlenmeyer flasks
- Hot plate
- Filtration apparatus

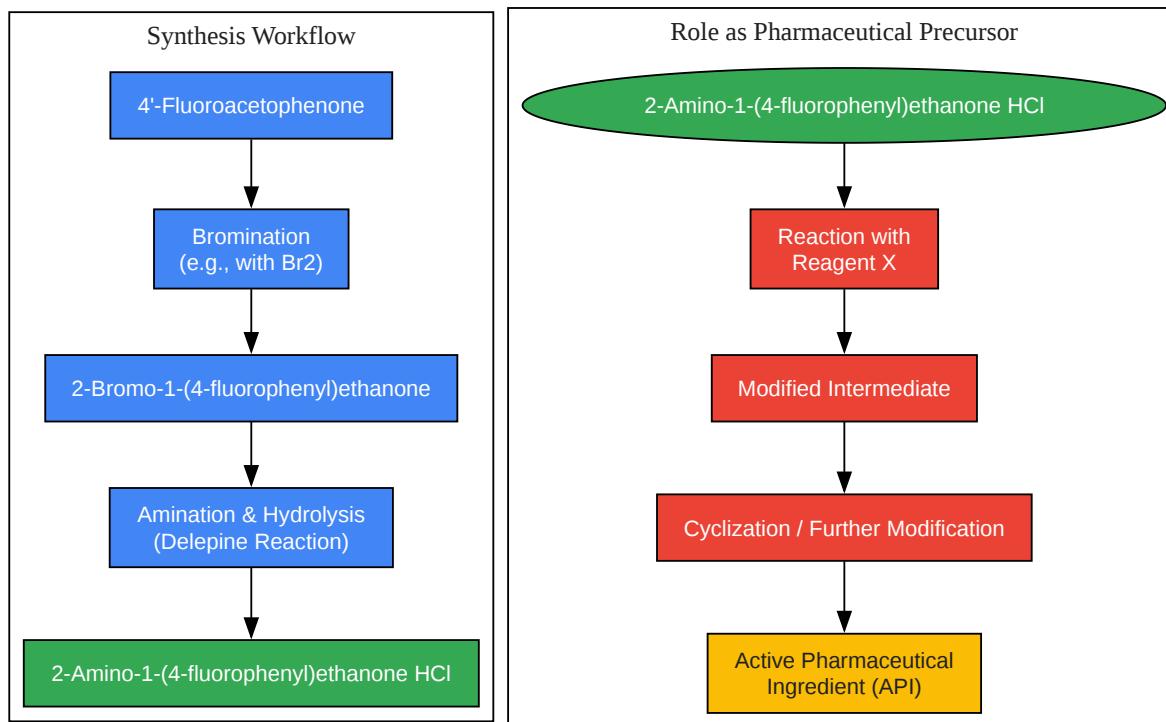
Procedure:

- Solvent Selection: Perform solubility tests with small amounts of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. For amine hydrochlorides, polar protic solvents like ethanol or methanol are often suitable.
- Dissolution:
  - Place the crude solid in an Erlenmeyer flask.
  - Add a minimal amount of the selected solvent.
  - Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point. Avoid using an excessive amount of solvent.
- Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.

- Crystallization:
  - Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.
  - Once the solution has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal formation.[6]
- Collection and Drying:
  - Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
  - Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
  - Dry the crystals thoroughly under vacuum to remove all traces of solvent.

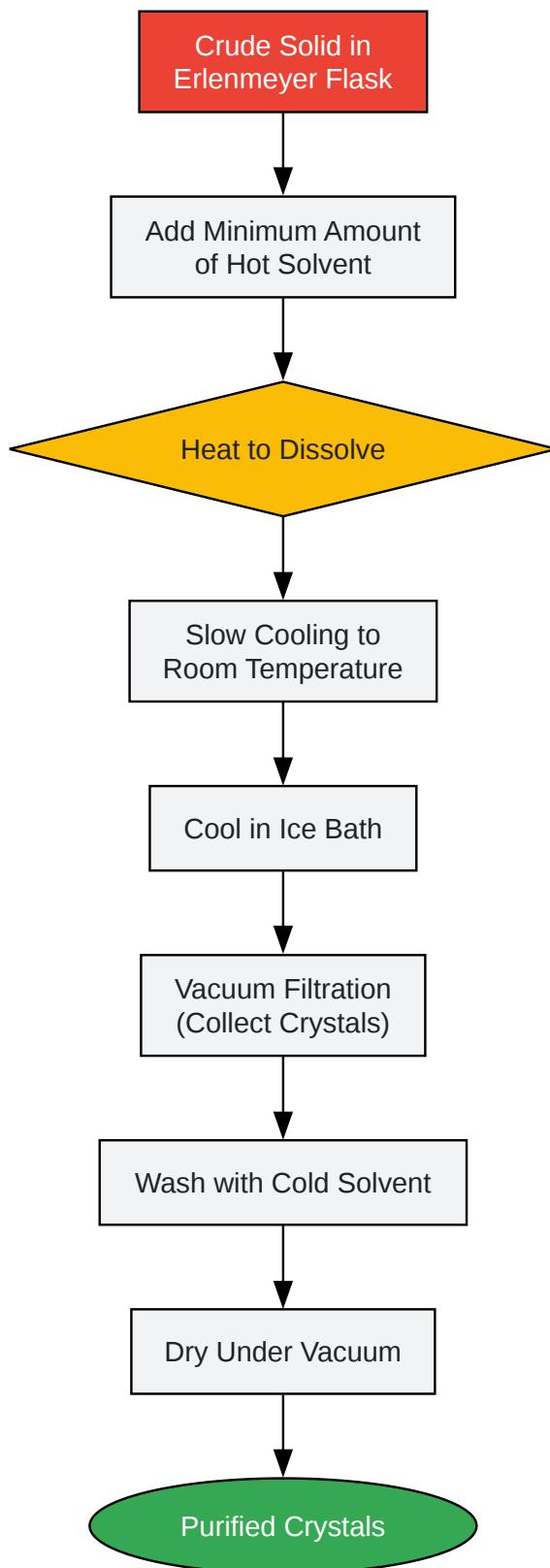
## Logical and Experimental Workflows

As a key pharmaceutical intermediate, **2-amino-1-(4-fluorophenyl)ethanone hydrochloride** serves as a starting point for the synthesis of various drug candidates.[2] The following diagrams illustrate the logical flow of its synthesis and its role as a precursor in drug development. A similar bromo-analogue serves as a precursor in the synthesis of the drug Vonoprazan.[7]



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Caption: Logical workflow for the synthesis and pharmaceutical application of the title compound.

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Caption: Experimental workflow for the purification of the title compound by recrystallization.

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